S-(N-PhenethylthiocarbaMoyl)-L-cysteine
Description
Contextualization of Thiocarbamoyl-L-cysteine Conjugates in Chemoprevention Research
Thiocarbamoyl-L-cysteine conjugates, including S-(N-Phenethylthiocarbamoyl)-L-cysteine and its N-acetylated derivative, are central to chemoprevention research. oup.com They are recognized not merely as metabolic byproducts but as stable carriers or prodrugs of the parent isothiocyanates. aacrjournals.orgnih.gov This characteristic is significant because it suggests that these conjugates can deliver the active ITC to target tissues. Research has demonstrated that these dithiocarbamates are often unstable and can dissociate to release the free isothiocyanate, allowing it to exert its biological effects. aacrjournals.org
Studies have explored a range of these conjugates for their inhibitory effects on carcinogenesis. psu.edudocumentsdelivered.com For instance, conjugates of phenethyl isothiocyanate (PEITC), benzyl (B1604629) isothiocyanate (BITC), and 6-phenylhexyl isothiocyanate (PHITC) have been investigated for their ability to inhibit the metabolic activation of tobacco-specific nitrosamines. psu.edudocumentsdelivered.com The chemopreventive activity of these thiol conjugates is a critical area of study, with research focusing on their potential to suppress tumor development, particularly in lung cancer models. psu.edudocumentsdelivered.comnih.gov
Overview of this compound within the Dithiocarbamate (B8719985) Class
This compound belongs to the dithiocarbamate class of compounds. It is the specific conjugate formed from the reaction of phenethyl isothiocyanate (PEITC) with the amino acid L-cysteine. researchgate.net While much of the research has focused on its more stable, downstream metabolite, N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), the findings are highly relevant to understanding the biological potential of the L-cysteine conjugate itself. oup.comaacrjournals.org
PEITC-NAC has demonstrated significant anticancer and chemopreventive activities in various cancer models. lktlabs.com In lung cancer research, dietary administration of PEITC-NAC was found to inhibit tumorigenesis induced by benzo(a)pyrene in mice. nih.gov This inhibition was associated with the activation of mitogen-activated protein kinases (MAPKs), p53 activity, and the induction of apoptosis (programmed cell death). lktlabs.comnih.gov Further studies have shown that PEITC-NAC can induce apoptosis in human lung adenocarcinoma cells, particularly in cells with elevated growth stimulation, suggesting a selective mechanism against neoplastic cells. nih.gov
In prostate cancer models, the N-acetylcysteine conjugate of PEITC has been shown to modulate the growth of human prostate cancer cells. lktlabs.com Research has also highlighted its ability to inhibit DNA synthesis and induce DNA fragmentation in human leukemia (HL-60) cells. medchemexpress.com The compound and its related conjugates are also known inhibitors of cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens. medchemexpress.com
The collective evidence from studies on PEITC conjugates underscores their potential as chemopreventive agents. They can act as "blocking agents," which prevent carcinogens from reaching their target sites, such as DNA. oup.com The efficacy of these compounds, particularly in combination with other agents like myo-inositol, has been demonstrated in reducing lung tumor multiplicity in animal models, providing a basis for further investigation. oup.comnih.govaacrjournals.org
Research Findings on PEITC Conjugates
| Cell Line/Model | Compound | Key Findings | Reference |
| Human Leukemia (HL-60) | This compound | Inhibited cell growth (GC50=336 nM) and DNA synthesis (IC50=6.47 μM); induced DNA fragmentation. | medchemexpress.com |
| Human Lung Adenocarcinoma (A549) | PEITC-NAC | Induced apoptosis and AP-1 activity; more sensitive in growth-stimulated cells. | nih.gov |
| A/J Mice (Lung Tumorigenesis) | PEITC-NAC | Inhibited benzo(a)pyrene-induced lung tumorigenesis; associated with activation of MAPKs and p53, and induction of apoptosis. | nih.gov |
| Human Prostate Cancer Cells | PEITC-NAC | Modulated cell growth. | lktlabs.com |
| A/J Mice (Lung Tumorigenesis) | PEITC-NAC | Reduced lung tumor multiplicity when given during the carcinogen treatment phase. | oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53330-02-2 |
|---|---|
Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
FWNOABWJBHBVKJ-JTQLQIEISA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis and Biotransformation Pathways
Synthetic Methodologies for S-(N-Phenethylthiocarbamoyl)-L-cysteine and its N-acetylated derivative
The creation of this compound and its N-acetylated counterpart in a laboratory setting involves specific chemical reactions and conditions to ensure the desired product is obtained with high purity.
Laboratory Synthesis Procedures
The synthesis of N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine is a well-documented process. A common laboratory method involves the reaction of N-acetyl-L-cysteine (NAC) with phenethyl isothiocyanate (PEITC). The procedure typically begins by dissolving NAC in a suitable solvent, such as methanol. To this solution, PEITC is added, and the mixture is stirred at room temperature. The reaction is often allowed to proceed for a period, sometimes with gentle heating to ensure completion. For instance, one method describes stirring the reaction mixture at room temperature until a heterogeneous solution forms, followed by heating at 50°C for two hours. nih.gov
Following the reaction, the solvent is removed, often under reduced pressure. The resulting residue is then subjected to a purification process. This can involve dissolving the residue in an aqueous alkaline solution, such as sodium hydroxide, and washing with a nonpolar solvent like n-hexane to remove unreacted PEITC. The pH of the aqueous phase is then adjusted to be acidic, causing the desired product to precipitate. This crude product can then be extracted and further purified. The purity and structure of the synthesized N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine are typically confirmed using analytical techniques such as UPLC-MS/MS, ¹H-NMR, and ¹³C-NMR. nih.gov
While the synthesis of the non-acetylated this compound is less explicitly detailed in readily available literature, the fundamental reaction is analogous. It involves the direct reaction of L-cysteine with phenethyl isothiocyanate. The thiol group of L-cysteine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in PEITC to form the thiocarbamoyl linkage.
Precursor Compounds and Reaction Conditions
The key precursor compounds for these syntheses are phenethyl isothiocyanate (PEITC) and either L-cysteine or N-acetyl-L-cysteine (NAC).
| Precursor Compound | Role in Synthesis |
| Phenethyl isothiocyanate (PEITC) | Provides the phenethylthiocarbamoyl group. |
| L-cysteine | Acts as the nucleophile to form this compound. |
| N-acetyl-L-cysteine (NAC) | Acts as the nucleophile to form N-acetyl-S-(N-Phenethylthiocarbamoyl)-L-cysteine. |
The reaction conditions are crucial for the successful synthesis and yield of the final product. Key parameters include the solvent, temperature, and reaction time.
| Reaction Condition | Description |
| Solvent | Methanol is a commonly used solvent for these reactions. nih.gov |
| Temperature | The reaction is often initiated at room temperature and may be followed by a period of heating, for example, at 50°C, to drive the reaction to completion. nih.gov |
| Reaction Time | The duration of the reaction can vary, but several hours are typically required to ensure a good yield. |
| pH Adjustment | Acidification of the reaction mixture after the initial reaction is a critical step in the purification process to precipitate the product. nih.gov |
Biotransformation and Prodrug Mechanisms
In a biological system, this compound and its N-acetylated form are products of the metabolism of phenethyl isothiocyanate, following a well-established detoxification pathway.
In Vivo Formation of Thiocarbamoyl-L-cysteine Conjugates
The formation of thiocarbamoyl-L-cysteine conjugates in the body is a multi-step process that begins with the conjugation of phenethyl isothiocyanate (PEITC) with glutathione (B108866) (GSH), a tripeptide that plays a central role in cellular detoxification. nih.govplos.org This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes that facilitate the conjugation of various electrophilic compounds with GSH. plos.orgnih.gov The resulting conjugate is S-(N-phenethylthiocarbamoyl)glutathione.
This initial conjugate then enters the mercapturic acid pathway. nih.govtandfonline.com Through the sequential action of enzymes, the glutamate (B1630785) and glycine (B1666218) residues are cleaved from the glutathione moiety. This enzymatic processing leads to the formation of the corresponding cysteine conjugate, this compound.
Conversion of N-acetyl-S-(N-Phenethylthiocarbamoyl)-L-cysteine to Active Metabolites
The this compound formed in the mercapturic acid pathway can be further metabolized by N-acetylation to yield N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine, which is a major urinary metabolite. nih.gov This N-acetylated conjugate is often considered a detoxification product, as it is more water-soluble and readily excreted.
However, N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine can also function as a prodrug, releasing the parent compound, PEITC. This reversibility allows for the transport of the reactive isothiocyanate throughout the body. tandfonline.com The conjugate can be taken up by cells, where it may release PEITC, allowing the active compound to exert its biological effects. This mechanism suggests that the N-acetylcysteine conjugate serves as a stable carrier and delivery system for the bioactive PEITC.
Preclinical Biological Activities and Efficacy
Chemopreventive Activities in In Vivo Carcinogenesis Models
S-(N-Phenethylthiocarbamoyl)-L-cysteine, a conjugate of phenethyl isothiocyanate (PEITC), has demonstrated significant promise as a chemopreventive agent in various preclinical models of carcinogenesis. Its efficacy, particularly in the context of lung cancer induced by tobacco carcinogens, has been a primary focus of investigation.
Inhibition of Tobacco Carcinogen-Induced Lung Tumorigenesis
In numerous studies utilizing A/J mice, a well-established model for lung cancer research, this compound has consistently shown the ability to inhibit the development of lung tumors induced by tobacco-specific carcinogens such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and benzo[a]pyrene (B130552) (BaP). oup.comnih.govnih.gov When administered in the diet, this compound significantly reduces the multiplicity of lung tumors. oup.comnih.gov For instance, in a study where A/J mice were treated with NNK and BaP, dietary administration of this compound led to a notable decrease in the number of lung tumors per mouse compared to the control group that only received the carcinogens. oup.com
The inhibitory effects of this compound are attributed, in part, to its ability to modulate critical cellular signaling pathways involved in cancer development. oup.com Research has indicated that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, both of which are crucial mechanisms in preventing the growth and progression of tumors. nih.govnih.gov Furthermore, this compound has been observed to be effective against the formation of lung adenocarcinomas, a common type of lung cancer. nih.govnih.gov
| Treatment Group | Mean Lung Tumors per Mouse (± SD) | Percentage Reduction |
|---|---|---|
| Carcinogen (NNK + BaP) Only | 13.0 ± 4.1 | - |
| Carcinogen + this compound | 8.2 ± 2.0 | 37% |
Assessment of Efficacy in Various Tumorigenesis Phases
The timing of administration of a chemopreventive agent can significantly influence its effectiveness. Studies have therefore investigated the efficacy of this compound when administered during different phases of carcinogenesis, namely the initiation and post-initiation phases.
When administered during the carcinogen treatment phase (initiation), this compound has been shown to significantly reduce lung tumor multiplicity. nih.gov This suggests that the compound can act as a blocking agent, potentially by inhibiting the metabolic activation of carcinogens or by enhancing their detoxification. However, its efficacy appears to be more pronounced during the initiation phase. When administered in the post-carcinogen treatment phase (post-initiation), its effectiveness in reducing tumor multiplicity has been found to be diminished or insignificant in some studies. nih.govaacrjournals.org This indicates that while it has some activity against the progression of established lesions, its primary strength may lie in preventing the initial stages of tumor development.
Combinatorial Chemoprevention Strategies
To enhance the chemopreventive efficacy and potentially reduce the required doses of individual agents, researchers have explored the use of this compound in combination with other natural compounds. These combination strategies have often resulted in synergistic effects, leading to a greater reduction in tumor development than any single agent alone.
The combination of this compound and myo-inositol, a carbocyclic sugar, has been extensively studied and has shown remarkable success in preventing lung tumorigenesis in A/J mice. oup.comnih.govnih.gov When administered together in the diet, this combination significantly reduces the multiplicity of lung tumors induced by tobacco carcinogens, and this reduction is often greater than the additive effects of the individual agents. oup.comnih.govaacrjournals.org
This synergistic effect has been observed regardless of the timing of administration, with significant reductions in tumor multiplicity seen when the combination is given during the carcinogen treatment phase, the post-carcinogen treatment phase, or throughout the entire experimental period. nih.govnih.govnih.gov The combination has been found to be particularly effective against larger tumors and is believed to work by inhibiting cell proliferation and inducing apoptosis. nih.govnih.gov
| Treatment Group | Mean Lung Tumors per Mouse (± SD) | Percentage Reduction |
|---|---|---|
| Carcinogen (NNK + BaP) Only | 13.0 ± 4.1 | - |
| Carcinogen + this compound | 8.2 ± 2.0 | 37% |
| Carcinogen + Myo-inositol | 6.8 ± 1.7 | 48% |
| Carcinogen + this compound + Myo-inositol | 4.9 ± 1.8 | 62% |
Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, and its condensation product, diindolylmethane (DIM), have also been investigated in combination with this compound for lung cancer chemoprevention. oup.comlktlabs.com These combinations have demonstrated significant efficacy in reducing lung tumor multiplicity in A/J mice treated with tobacco carcinogens. oup.com
The combination of this compound with I3C resulted in a significant reduction in the number of lung tumors. oup.com Similarly, when combined with DIM, a more stable and biologically active derivative of I3C, this compound also showed enhanced chemopreventive effects. oup.com These findings suggest that targeting multiple pathways through the use of such combinations is a promising strategy for lung cancer prevention.
Further research has explored the combination of this compound with other potential chemopreventive agents. One such agent is benzyl (B1604629) isothiocyanate (BITC), another isothiocyanate with known anticancer properties. Studies have shown that a combination of this compound, myo-inositol, and BITC can lead to a substantial reduction in lung tumor multiplicity. lktlabs.com
The exploration of these multi-agent combinations is based on the rationale that targeting different signaling pathways simultaneously can lead to a more effective and robust chemopreventive response. The promising results from these preclinical studies provide a strong basis for the further investigation of these combinations in more advanced models and potentially in clinical settings.
In Vitro Anticarcinogenic Effects
The anticarcinogenic properties of this compound have been demonstrated through a series of in vitro studies, highlighting its mechanisms of action at the cellular level.
Inhibition of Cancer Cell Proliferation
Research indicates that this compound can inhibit the growth of cancer cells. In studies using the human leukemia HL-60 cell line, the compound was shown to inhibit cell growth with a GC50 value of 336 nM following a 48-hour incubation period. medchemexpress.com The N-acetylated form of the compound, N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), has also been shown to significantly reduce lung tumor multiplicity in animal models, an effect linked to the inhibition of cell proliferation. nih.govoup.comresearchgate.net
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Concentration | Incubation Time | Result |
|---|---|---|---|
| HL-60 | 0.1-10 μM | 48 hours | Inhibited cell growth (GC50 = 336 nM) medchemexpress.com |
Induction of Apoptosis in Malignant Cell Lines
A key mechanism of the anticarcinogenic activity of this compound is the induction of apoptosis, or programmed cell death, in malignant cells. The compound was found to induce DNA fragmentation in HL-60 cells, a characteristic marker of apoptosis. medchemexpress.com While direct mechanistic studies on this specific conjugate are limited, research on the parent compound PEITC and its N-acetylated conjugate (PEITC-NAC) provides insight. PEITC has been shown to induce caspase-mediated apoptosis by decreasing levels of the anti-apoptotic protein Bcl-xl, increasing levels of the pro-apoptotic protein Bax, reducing the mitochondrial membrane potential, and causing an intracellular influx of calcium. amazonaws.com
Similarly, PEITC-NAC has been observed to induce apoptosis in human lung adenocarcinoma A549 cells, with the effect being most prominent in the G2-M phase of the cell cycle. nih.gov Studies on other related conjugates, such as N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, have demonstrated the induction of apoptosis in melanoma cells through a mitochondrial-dependent pathway involving the activation of caspase-3 and -9 and the release of cytochrome c. nih.gov The inhibition of lung tumorigenesis by PEITC-NAC has been partly attributed to this induction of apoptosis. nih.govresearchgate.net
Antileukemic Activity in Hematological Malignancy Models
This compound has demonstrated specific antileukemic properties. medchemexpress.com Its efficacy has been evaluated in hematological malignancy models, particularly using the human promyelocytic leukemia HL-60 cell line. In these models, the compound effectively inhibits cell growth. medchemexpress.com A related compound, S-(N-Benzylthiocarbamoyl)-L-cysteine, which is a conjugate of benzyl isothiocyanate, has also been shown to inhibit the growth of leukemia cells in vitro. lktlabs.com
Modulation of DNA Synthesis and Integrity
The compound directly impacts DNA synthesis and integrity within cancer cells. In studies with HL-60 leukemia cells, this compound was found to inhibit DNA synthesis with an IC50 value of 6.47 μM. medchemexpress.com Furthermore, the compound's ability to induce DNA fragmentation in these cells is a clear indication of its capacity to compromise DNA integrity, ultimately leading to apoptotic cell death. medchemexpress.com Analysis of cells treated with the related compound PEITC-NAC has also revealed the presence of DNA strand breaks, a hallmark of apoptosis. nih.gov
Table 2: Effect of this compound on DNA Synthesis
| Cell Line | Parameter | Result |
|---|---|---|
| HL-60 | DNA Synthesis Inhibition | IC50 = 6.47 μM medchemexpress.com |
Molecular Mechanisms of Action
Modulation of Carcinogen Metabolism and Xenobiotic Detoxification
A primary mechanism by which S-(N-Phenethylthiocarbamoyl)-L-cysteine is thought to exert its effects is through the modulation of enzymes involved in the metabolism of foreign compounds (xenobiotics), including carcinogens. This involves a two-pronged approach: the inhibition of enzymes that can activate carcinogens and the induction of enzymes that detoxify them.
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide array of substances. doi.org While this is often a detoxification process, some CYPs can convert pro-carcinogens into their ultimate carcinogenic forms. oup.com this compound and its parent compound, PEITC, have been shown to inhibit certain CYP enzymes, thereby potentially blocking the activation of carcinogens. oup.commedchemexpress.com
The inhibitory activity of isothiocyanate conjugates like this compound is influenced by their rate of decomposition to release the active isothiocyanate. medchemexpress.com PEITC itself has been identified as a mechanism-based inactivator of human CYP2E1, with a reported inactivation rate constant (kinact) of 0.339 min-1 and an inhibition constant (Ki) of 9.98 µM. researchgate.net Mechanism-based inactivation is a time-dependent process where the enzyme metabolizes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. nih.gov In contrast, studies have shown that human CYP1A2, CYP2A6, CYP2B6, CYP2D6, and CYP3A4 were not inactivated by PEITC in a mechanism-based manner. researchgate.net
| Enzyme | Inhibition Type | Kinetic Parameters | Reference |
| CYP2E1 | Mechanism-Based Inactivation | kinact = 0.339 min-1, Ki = 9.98 µM | researchgate.net |
| CYP1A2 | No Mechanism-Based Inactivation | Not Applicable | researchgate.net |
| CYP2A6 | No Mechanism-Based Inactivation | Not Applicable | researchgate.net |
| CYP2B6 | No Mechanism-Based Inactivation | Not Applicable | researchgate.net |
| CYP2D6 | No Mechanism-Based Inactivation | Not Applicable | researchgate.net |
| CYP3A4 | No Mechanism-Based Inactivation | Not Applicable | researchgate.net |
Induction of Phase II Detoxifying Enzymes
In contrast to the inhibition of Phase I enzymes like CYPs, this compound and related compounds can induce the expression and activity of Phase II detoxifying enzymes. amazonaws.comoup.com These enzymes catalyze conjugation reactions that increase the water solubility of toxic compounds, facilitating their excretion from the body.
NADPH:quinone oxidoreductase 1 (NQO1) is a key Phase II enzyme that protects cells against oxidative stress by catalyzing the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species. mdpi.com this compound can increase the activity of NQO1. amazonaws.com The cysteine component of the molecule plays a significant role in this induction. Studies have shown that cysteine can markedly increase the mRNA and protein levels, as well as the enzymatic activity of NQO1 in human intestinal cells. nih.gov This induction is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Cysteine treatment leads to an increased nuclear accumulation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes like NQO1, thereby upregulating their expression. nih.gov
Glutathione-S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (B108866) (GSH) to a wide variety of electrophilic compounds, a critical step in their detoxification. mdpi.com this compound has been shown to increase the activity of GST. amazonaws.com Research on other cysteine conjugates of isothiocyanates has demonstrated their potential as potent inducers of GST. For instance, S-[N-benzyl(thiocarbamoyl)]-L-cysteine was found to be a more potent inducer of GST in the mouse bladder than its parent isothiocyanate. nih.gov This suggests that the cysteine conjugate form can be an effective delivery vehicle for the active compound to target tissues.
Regulation of Cell Signaling Cascades
Beyond its effects on metabolic enzymes, this compound and its derivatives can modulate intracellular signaling pathways that control cell fate decisions such as proliferation and apoptosis (programmed cell death).
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that play a central role in regulating a wide range of cellular processes, including cell growth, differentiation, and stress responses. nih.gov The N-acetyl-L-cysteine conjugate of PEITC (PEITC-NAC), a compound structurally similar to this compound, has been shown to activate MAPKs. lktlabs.com This activation is a key mechanism behind its biological activities. lktlabs.com
In particular, PEITC has been shown to increase the activation of c-Jun N-terminal kinase 1 (JNK1), which is one potential mechanism for its regulation of Phase II detoxifying enzyme gene expression. amazonaws.com The activation of JNK and other MAPKs by PEITC-NAC has been linked to the induction of apoptosis in cancer cells. lktlabs.comnih.gov For example, in human lung adenocarcinoma cells, PEITC-NAC was found to induce apoptosis and activate JNK. nih.gov This suggests that by modulating MAPK signaling, these compounds can selectively trigger cell death in abnormally growing cells.
| Signaling Pathway | Key Protein Modulated | Downstream Effect | Reference |
| MAPK Pathway | JNK1 | Regulation of Phase II detoxifying enzyme gene expression | amazonaws.com |
| MAPK Pathway | JNK | Induction of apoptosis | lktlabs.comnih.gov |
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound and its related forms can trigger this process through the activation of specific molecular machinery.
The execution of apoptosis is primarily mediated by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a hierarchical cascade. Initiator caspases (like caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3). researchgate.net The activation of caspase-3 is a central event in apoptosis. nih.gov
One of the key substrates of activated caspase-3 is Poly(ADP-ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspase-3 cleaves PARP, rendering it inactive. nih.govresearchgate.net This cleavage serves two main purposes: it prevents the cell from repairing its DNA, thus committing it to death, and it conserves cellular energy (ATP) that would otherwise be consumed by PARP activity, ensuring the efficient execution of the apoptotic program. nih.gov Studies have demonstrated that the N-acetylcysteine conjugate of PEITC can inhibit tumor growth, and this inhibition is associated with the induction of apoptosis, which involves the metabolism of PARP. nih.gov The cleavage of PARP is considered a hallmark of caspase-dependent apoptosis. nih.govnih.gov
Table 2: Key Molecules in Apoptosis Induction
| Molecule | Role in Apoptosis | Effect Associated with this compound & Related Compounds | Reference |
| Caspases | Executioners of programmed cell death. | Implicated in the apoptotic pathway induced by the compound. | nih.govnih.gov |
| PARP | DNA repair enzyme. | Cleavage and altered metabolism are associated with induced apoptosis. | nih.govresearchgate.netnih.gov |
Mitochondrial Dysfunction and Permeabilization
Research into the molecular action of phenethyl isothiocyanate (PEITC), the parent isothiocyanate of this compound, points to a significant impact on mitochondrial integrity. One of the key effects observed is the decrease in the mitochondrial membrane potential. amazonaws.com This disruption is a critical event that can lead to mitochondrial dysfunction and the initiation of apoptotic pathways. The process involves changes in the levels of key regulatory proteins, with PEITC shown to decrease levels of the anti-apoptotic protein Bcl-xl and increase levels of the pro-apoptotic protein Bax. amazonaws.com
Studies on structurally similar compounds, such as N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), further illuminate these mitochondrial effects. In human melanoma cells, NACC was found to induce a significant disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov This release is a pivotal step in the intrinsic apoptotic cascade. The mechanism also involved the upregulation of Bax and the downregulation of another anti-apoptotic protein, Mcl-1. nih.gov However, in the case of NACC, the opening of the mitochondrial permeability transition pore (MPTP), which can be a major cause of cytochrome c leakage, was reported to be unaffected. nih.gov
The table below summarizes key research findings on the effects of related compounds on mitochondrial function.
| Compound | Cell Line/Model | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | Various cellular models | Decreased mitochondrial membrane potential; Decreased Bcl-xl levels; Increased Bax levels. | amazonaws.com |
| N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) | Human melanoma UACC-62 cells | Induced significant mitochondrial membrane potential disruption; Caused release of cytochrome c into the cytosol; Upregulated Bax and downregulated Mcl-1; Did not affect the mitochondrial permeability transition pore. | nih.gov |
Intracellular Calcium Homeostasis Perturbation
The regulation of intracellular calcium (Ca2+) concentration is a critical aspect of cellular signaling, and its disruption can trigger various cellular processes, including apoptosis. Research has shown that PEITC induces an intracellular influx of free Ca2+, contributing to cell death pathways. amazonaws.com
Furthermore, studies on the L-cysteine and N-acetyl-L-cysteine (NAC) components of the subject molecule demonstrate their capacity to modulate intracellular calcium levels. Both NAC and L-cysteine have been observed to increase intracellular calcium concentration in human neutrophils in a concentration-dependent manner. nih.govresearchgate.net This effect was determined to be the result of Ca2+ influx from the extracellular environment, as the increase was completely absent in a Ca2+-free buffer. nih.govresearchgate.net The influx was effectively inhibited by calcium channel inhibitors SKF96365 and ruthenium red. nih.govresearchgate.net
The following table details research findings regarding the perturbation of intracellular calcium homeostasis.
| Compound | Cell Line/Model | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | Various cellular models | Induced an intracellular influx of free Ca2+. | amazonaws.com |
| N-acetyl-L-cysteine (NAC) & L-cysteine | Human neutrophils | Increased intracellular Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner through Ca2+ influx. | nih.govresearchgate.net |
Effects on Hypoxia-Related Pathways
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Accumulation
Under hypoxic (low oxygen) conditions, a key transcription factor known as Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, leading to the expression of genes that promote survival and angiogenesis in low-oxygen environments. PEITC has been identified as an effective inhibitor of this process. soton.ac.uk
In studies using human glioma cells, PEITC was shown to suppress the accumulation of HIF-1α during hypoxia. nih.gov This inhibitory action was not limited to glioma cells, as the effect was also observed in human prostate, colon, liver, and breast cancer cell lines. nih.gov The mechanism underlying this suppression of HIF-1α accumulation has been linked to the inhibition of the PI3K and MAPK signaling pathways, providing insight into the broader anticancer properties of PEITC. amazonaws.comnih.gov
Key research findings on the inhibition of HIF-1α are summarized in the table below.
| Compound | Cell Line/Model | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | Human glioma U87, prostate cancer DU145, colon cancer HCT116, liver cancer HepG2, breast cancer SkBr3 cells | Suppressed the accumulation of HIF-1α during hypoxic conditions; The mechanism is related to the inhibition of the PI3K and MAPK signaling pathways. | amazonaws.comnih.gov |
Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. Its expression is strongly induced by HIF-1α under hypoxic conditions. Consistent with its ability to inhibit HIF-1α, PEITC also affects the expression of VEGF.
In human glioma cells subjected to hypoxia, treatment with PEITC significantly reduced the secretion of VEGF. nih.gov This finding directly links the inhibition of the HIF-1α pathway by PEITC to the downregulation of a key pro-angiogenic factor. amazonaws.comnih.gov The anti-angiogenic properties are not unique to the phenethyl derivative; other S-cysteine compounds have shown similar effects. For instance, S-ethyl cysteine (SEC) and S-propyl cysteine (SPC) were found to significantly lower renal VEGF levels in diabetic mice. nih.gov
The table below outlines research findings concerning the downregulation of VEGF expression.
| Compound | Cell Line/Model | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | Human glioma cells | Significantly reduced the hypoxia-induced secretion of VEGF. | nih.gov |
| S-ethyl cysteine (SEC) & S-propyl cysteine (SPC) | Diabetic mice (in vivo) | Significantly lowered renal VEGF levels. | nih.gov |
Structure Activity Relationships and Molecular Design Principles
Structural Determinants for Biological Activity within Thiocarbamoyl-L-cysteine Conjugates
The biological activity of thiocarbamoyl-L-cysteine conjugates is governed by several key structural features. The L-cysteine backbone provides a chiral scaffold and influences the molecule's transport and metabolism. The reactivity and function of these conjugates are primarily determined by the nature of the substituent attached to the sulfur atom and the stability of the thiocarbamoyl linkage.
The cytotoxicity of cysteine S-conjugates, for instance, can be heavily dependent on the metabolic fate of the molecule. nih.gov For some S-conjugates, metabolism by enzymes like cysteine conjugate β-lyase can lead to the formation of reactive acylating intermediates that induce cytotoxicity through non-selective reactions with cellular macromolecules. nih.gov In contrast, conjugates that form stable thiols after metabolism may exhibit little to no cytotoxicity. nih.gov This highlights that the chemical nature of the group attached to the cysteine-sulfur is a critical determinant of the biological outcome.
The specific functional groups on the substituent also play a vital role. For example, the oncolytic activity of a different L-cysteine derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride, is attributed to its ability to act as an L-glutamine antagonist, thereby inhibiting enzymes involved in purine (B94841) nucleotide biosynthesis. This mode of action is directly related to the S-(N-methylcarbamate) portion of the molecule. The unique thiol group of the cysteine residue itself is a key functional center, known for its high nucleophilicity and ability to participate in redox reactions and form stable covalent bonds, such as disulfides, with proteins. nih.govnih.gov This inherent reactivity of the cysteine moiety is fundamental to the interactions of its conjugates with biological targets. nih.govnih.gov
Table 1: Influence of S-Substituent on the Biological Activity of L-Cysteine Conjugates This table is generated based on data presented in the text. It illustrates how different chemical groups attached to the L-cysteine sulfur atom result in varied biological activities.
| S-Substituent Group | Resulting Conjugate Example | Observed Biological Activity/Mechanism |
| N-Phenethylthiocarbamoyl | S-(N-Phenethylthiocarbamoyl)-L-cysteine | Antileukemic activity, DNA synthesis inhibition, P450 inhibition. medchemexpress.com |
| 1,2,2-Trichlorovinyl | S-(1,2,2-trichlorovinyl)-L-cysteine | Cytotoxicity via formation of acylating intermediates. nih.gov |
| Benzyl (B1604629) | S-benzyl-L-cysteine | Non-cytotoxic; forms a stable thiol upon metabolism. nih.gov |
| N-Methylcarbamate ethyl ester | L-cysteine, ethyl ester, S-(N-methylcarbamate) | Oncolytic activity via L-glutamine antagonism. |
Comparative Analysis of L-Cysteine Conjugates with Parent Isothiocyanates
This compound is a conjugate of L-cysteine and phenethyl isothiocyanate (PEITC). amazonaws.com Comparing the biological activity of the conjugate to its parent compound reveals important insights into its mechanism of action. Isothiocyanates are known to be metabolized in the body, often by conjugation with glutathione (B108866), which is then further processed into cysteine and N-acetylcysteine (NAC) conjugates for excretion. Therefore, these conjugates represent key metabolites of the parent compound.
A primary difference lies in their potency as enzyme inhibitors. Studies on cytochrome P450 (P450) enzymes, which are crucial for metabolizing many carcinogens, show that the parent PEITC is a more potent inhibitor than its cysteine conjugate. oup.com The relative inhibitory potency was determined to be: N-acetylcysteine-PEITC < glutathione-PEITC < this compound < PEITC. oup.com This suggests that the conjugation to cysteine reduces the intrinsic inhibitory activity and that the dissociation of the conjugate back to the parent isothiocyanate may be required for maximal activity. oup.com
However, the conjugate still retains significant biological activity. This compound inhibits DNA synthesis in human leukemia HL-60 cells with a reported IC50 value of 6.47 µM. medchemexpress.com This is comparable to the activity of the parent PEITC, which was found to inhibit DNA synthesis in Caco-2 cells with an IC50 of 2.4 µM. nih.gov This indicates that while conjugation may modulate potency, the cysteine conjugate is not merely an inactive metabolite but a bioactive compound in its own right. It has demonstrated the ability to inhibit cell growth and induce DNA fragmentation in HL-60 cells. medchemexpress.com
Table 2: Comparative Biological Activity of PEITC vs. its L-Cysteine Conjugate This table is generated based on data presented in the text to compare the bioactivity of the parent isothiocyanate with its L-cysteine conjugate.
| Compound | Biological Target/Assay | Cell Line | Measured Potency (IC50/Ki) |
| Phenethyl Isothiocyanate (PEITC) | DNA Synthesis Inhibition | Caco-2 | 2.4 µM nih.gov |
| This compound | DNA Synthesis Inhibition | HL-60 | 6.47 µM medchemexpress.com |
| Phenethyl Isothiocyanate (PEITC) | Cytochrome P450 1A2 Inhibition | Human CYP Isoforms | Kᵢ = 4.5 µM nih.gov |
| This compound | Cytochrome P450 Inhibition | Rat Liver | Less potent than PEITC oup.com |
In Silico Approaches for Molecular Interactions and Binding Site Analysis
Computational, or in silico, methods are powerful tools for investigating the molecular interactions of compounds like this compound with their biological targets. Techniques such as molecular docking and molecular dynamics simulations can provide atomic-level insights into binding mechanisms and help rationalize structure-activity relationships.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to predict its binding mode within the active sites of target proteins, such as specific cytochrome P450 isoforms. nih.gov
The process involves generating a three-dimensional structure of the ligand (the cysteine conjugate) and the protein target. A scoring function is then used to calculate the binding energy for different poses of the ligand in the protein's active site, with lower scores typically indicating a more favorable interaction. These studies can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.gov For example, docking this compound into the active site of a P450 enzyme could reveal how the phenethyl group orients within a hydrophobic pocket and how the cysteine portion forms hydrogen bonds with polar residues, explaining its inhibitory activity. nih.gov
Table 3: Potential Insights from Molecular Docking of this compound This table is generated based on data presented in the text. It outlines the type of predictive data that can be obtained from molecular docking studies.
| Parameter | Description | Potential Application |
| Binding Energy (kcal/mol) | Predicts the affinity of the ligand for the target protein. | Rank potential protein targets; compare binding of analogs. |
| Binding Pose/Orientation | Shows the 3D arrangement of the ligand within the binding site. | Visualize how the molecule fits and interacts with the target. |
| Key Interacting Residues | Identifies specific amino acids involved in binding. | Understand the molecular basis of binding and guide site-directed mutagenesis studies. |
| Interaction Types | Details the forces (e.g., H-bonds, hydrophobic) stabilizing the complex. | Explain the specificity of the interaction. |
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions, complementing the static picture offered by docking. nih.gov An MD simulation calculates the motion of atoms in a system over time by solving Newton's equations of motion, allowing researchers to observe the behavior of the ligand-protein complex in a simulated physiological environment. nih.gov
Table 4: Key Applications of Molecular Dynamics Simulations This table is generated based on data presented in the text to summarize the utility of MD simulations in studying ligand-protein interactions.
| Application | Information Gained | Relevance to this compound |
| Binding Stability Assessment | Stability of the ligand's position and conformation in the binding pocket over time. | Validates docking predictions and confirms stable binding to targets like P450. |
| Conformational Analysis | Changes in the structure of both the ligand and the protein upon binding. | Reveals if the protein undergoes an induced-fit mechanism. |
| Binding Free Energy Calculation | More accurate estimation of binding affinity by considering entropic and solvent effects. | Provides a more rigorous prediction of binding strength. |
| Water Molecule Dynamics | Role of water molecules in mediating ligand-protein interactions. | Identifies bridging water molecules that may be key to the binding interaction. |
Academic Research Methodologies and Analytical Techniques
Advanced Chemical Characterization
The definitive identification and purity assessment of S-(N-Phenethylthiocarbamoyl)-L-cysteine rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide unambiguous structural confirmation and quantify the presence of any impurities.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of the compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the connectivity and chemical environment of each atom within the molecule. nih.gov In a typical analysis, the compound is dissolved in a deuterated solvent, and spectra are recorded on a high-field spectrometer. rsc.org
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals would correspond to the protons of the phenethyl group, the cysteine backbone, and the thiocarbamoyl moiety. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom, confirming the carbon skeleton of the molecule. nih.gov These spectroscopic methods are essential for verifying the successful synthesis and structural integrity of the compound. nih.gov
Table 1: Representative NMR Data Interpretation for this compound
| Structural Moiety | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Phenethyl Group | Aromatic protons (multiplet, ~7.2-7.4 ppm), two methylene (B1212753) groups (-CH₂-CH₂-) showing distinct triplets. | Aromatic carbons, two aliphatic carbons. |
| Cysteine Backbone | Alpha-proton (α-CH), beta-protons (β-CH₂), and carboxylic acid proton (-COOH). | Carbonyl carbon (-COOH), alpha-carbon (α-CH), beta-carbon (β-CH₂). |
| Thiocarbamoyl Group | NH proton signals. | Thiocarbonyl carbon (C=S). |
Note: Exact chemical shifts (ppm) are dependent on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (MS) is utilized to determine the exact molecular weight of this compound, which serves to confirm its elemental formula (C₁₂H₁₆N₂O₂S₂). medchemexpress.comnih.gov Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) with high precision. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) is used to verify the molecular structure through controlled fragmentation. nih.gov The parent ion corresponding to the compound is isolated and fragmented, and the resulting daughter ions are analyzed. The masses of these fragments correspond to specific substructures of the molecule, providing definitive evidence of the connectivity between the phenethyl, thiocarbamoyl, and cysteine components. This detailed fragmentation analysis is invaluable for structural confirmation. nih.govresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ | Defines the elemental composition. medchemexpress.com |
| Exact Mass | 284.0602 Da | The precise theoretical molecular weight. medchemexpress.com |
| Measured Mass (High-Res) | Typically within 5 ppm of the exact mass | Confirms the elemental formula with high confidence. |
| Key MS/MS Fragments | Ions corresponding to the loss of the cysteine group, or cleavage of the phenethyl group. | Provides evidence for the specific arrangement and bonding of the molecular components. |
Chromatographic methods are essential for determining the purity of this compound and analyzing its composition in complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. nih.govnih.gov
In this analysis, the compound is dissolved and injected into the chromatographic system. It then passes through a stationary phase (the column) propelled by a mobile phase. nih.gov The separation is typically based on reverse-phase chromatography, where the nonpolar stationary phase separates molecules based on their hydrophobicity. The purity of the sample is assessed by detecting the eluting components, usually with a UV detector, and calculating the area percentage of the main peak relative to any impurity peaks. nih.gov This ensures that the compound used in biological assays is free from significant levels of starting materials, byproducts, or degradation products. researchgate.net
Table 3: Typical Conditions for HPLC Purity Analysis
| Parameter | Typical Setting |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (ACN), often with a modifier like trifluoroacetic acid (TFA). |
| Detection | UV spectrophotometry at a specific wavelength (e.g., 254 nm). |
| Flow Rate | ~1.0 mL/min |
| Output | Chromatogram showing retention time and peak area for purity calculation. |
In Vitro Biological Assessment Models
To investigate the biological activity of this compound at the cellular level, researchers employ various in vitro models. These controlled laboratory systems allow for the detailed study of the compound's effects on specific cellular processes.
Mammalian cell culture systems are fundamental tools for evaluating the compound's impact on cell growth and survival. researchgate.net Specific cancer cell lines are often used to screen for potential anti-proliferative effects. For instance, the human promyelocytic leukemia cell line (HL-60) has been used to assess the activity of this compound. medchemexpress.com
In these experiments, cells are cultured in a suitable medium and exposed to a range of concentrations of the compound for defined periods. medchemexpress.com Cell proliferation and viability are then quantified using colorimetric or fluorometric assays. These assays measure metabolic activity, which correlates with the number of viable cells. Research has shown that the compound inhibits the growth of HL-60 cells, with a GC50 (concentration causing 50% growth inhibition) value determined to be 336 nM after 48 hours of incubation. medchemexpress.com
Table 4: Summary of In Vitro Proliferation Assay Findings
| Parameter | Details | Reference |
| Cell Line | HL-60 (Human Promyelocytic Leukemia) | medchemexpress.com |
| Assay Type | Cell Growth/Proliferation Assay | medchemexpress.com |
| Concentration Range | 0.1 - 10 µM | medchemexpress.com |
| Incubation Time | 48 hours | medchemexpress.com |
| Result | Inhibited cell growth with a GC50 value of 336 nM. | medchemexpress.com |
| Time-Course Study | At 4 µM, the compound inhibited cell growth over a period of up to 100 hours. | medchemexpress.com |
Apoptosis, or programmed cell death, is a critical process that can be induced by chemical agents. A hallmark of the late stages of apoptosis is the cleavage of genomic DNA into smaller fragments by cellular endonucleases. abcam.commiltenyibiotec.com Detecting this DNA fragmentation is a key method to confirm that a compound induces an apoptotic response. youtube.com
Studies have demonstrated that this compound induces DNA fragmentation in HL-60 cells. medchemexpress.com This effect has also been observed in other cell lines, such as human lung adenocarcinoma A549 cells, when treated with a related N-acetylated conjugate. nih.gov Several techniques can be used to detect this phenomenon. Agarose gel electrophoresis can visualize a characteristic "ladder" pattern from the DNA fragments of different sizes. youtube.com Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which fluorescently labels the broken DNA ends, allowing for visualization by microscopy or quantification by flow cytometry. abcam.comnih.gov
Table 5: Methodologies for Detecting Apoptosis-Induced DNA Fragmentation
| Assay Method | Principle | Typical Observation |
| Agarose Gel Electrophoresis | Separates DNA fragments based on size. | A distinct "ladder" pattern of DNA bands corresponding to multiples of nucleosome size (~180-200 base pairs). youtube.com |
| TUNEL Assay | An enzyme (TdT) adds labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA. | Increased fluorescence in apoptotic cells, detectable by microscopy or flow cytometry. abcam.comnih.gov |
| Flow Cytometry (Sub-G1 Peak) | Staining of DNA with a fluorescent dye (e.g., Propidium Iodide). Apoptotic cells with fragmented, leaking DNA will have reduced DNA content. | Appearance of a "sub-G1" peak in a cell cycle histogram, representing cells with less than a G1 amount of DNA. miltenyibiotec.comnih.gov |
Enzyme Activity Measurements in Cell-Free Systems and Cell Lysates
The biological activity of this compound and its parent compound, phenethyl isothiocyanate (PEITC), is closely linked to their ability to modulate the activity of various enzymes. In cell-free systems and cell lysates, researchers have observed that these compounds can influence enzymes involved in carcinogen metabolism and programmed cell death.
One key area of investigation is the effect on cytochrome P450 enzymes, which are involved in the metabolic activation of many procarcinogens. This compound has been identified as an inhibitor of P450 enzymes. medchemexpress.com Specifically, it is recognized as an enzyme inhibitor of human liver microsomes. scbt.com
Conversely, the compound has been shown to increase the activity of Phase II detoxification enzymes. amazonaws.com Studies on its parent isothiocyanate, PEITC, demonstrate an increased activity of NADPH:quinone oxidoreductase and glutathione-S-transferase, both in vitro and in vivo. amazonaws.com These enzymes play a critical role in neutralizing carcinogens and other xenobiotics.
Furthermore, PEITC has been observed to induce caspase-mediated apoptosis by increasing the activity of caspase 3 and promoting the cleavage of poly(ADP)-ribose polymerase (PARP). amazonaws.com It also increases the activation of c-Jun N-terminal kinase 1 (JNK1), a key regulator of Phase II detoxifying enzyme gene expression. amazonaws.com
| Enzyme/Protein | Effect of Compound | Analytical System |
| Cytochrome P450 | Inhibition | Human Liver Microsomes |
| NADPH:quinone oxidoreductase | Increased Activity | In Vitro / In Vivo |
| Glutathione-S-transferase | Increased Activity | In Vitro / In Vivo |
| Caspase 3 | Increased Activity | In Vitro |
| JNK1 | Increased Activation | In Vitro |
Gene and Protein Expression Analysis Techniques (e.g., Western Blot)
Analysis of gene and protein expression has been fundamental to understanding the molecular mechanisms of this compound and its related conjugates. Western Blot analysis is a commonly employed technique to quantify changes in the levels of specific proteins following treatment with these compounds.
Research has shown that the N-acetylcysteine conjugate of PEITC (PEITC-NAC) can modulate critical signaling pathways related to cancer. lktlabs.com This includes the increased activation of Mitogen-Activated Protein Kinases (MAPKs), p53, and JNK. lktlabs.com Such activation is associated with the inhibition of tumorigenesis and the induction of apoptosis. lktlabs.comnih.gov
Studies focusing on apoptosis have used protein expression analysis to reveal that PEITC decreases the cellular levels of the anti-apoptotic protein Bcl-xl while increasing the levels of the pro-apoptotic protein Bax. amazonaws.com This shift in the Bax/Bcl-xl ratio is a key indicator of the cell's commitment to apoptosis. The cleavage of PARP, another hallmark of apoptosis, is also observed. amazonaws.com Furthermore, PEITC-NAC has been shown to induce the activity of activator protein-1 (AP-1), a transcription factor involved in cellular responses to stress and apoptosis. nih.gov
| Protein/Pathway | Observed Effect | Analytical Technique Implication |
| JNK, p53, MAPKs | Increased Activation | Western Blot for phosphorylated (active) forms |
| Bcl-xl | Decreased Levels | Western Blot |
| Bax | Increased Levels | Western Blot |
| PARP | Cleavage | Western Blot for cleaved fragments |
| AP-1 | Induced Activity | Electrophoretic mobility shift assay (EMSA), Western Blot |
In Vivo Preclinical Models
To evaluate the potential of this compound and its derivatives as chemopreventive agents, researchers have utilized various in vivo preclinical models. These animal models are essential for studying the efficacy of the compound in a complex biological system that mimics human disease.
Rodent Carcinogenesis Bioassays (A/J Mice)
The A/J mouse strain is particularly susceptible to chemically induced lung tumors, making it a valuable model for studying lung cancer chemoprevention. nih.gov Numerous studies have used this model to test the efficacy of N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine (PEITC-NAC), often in combination with other agents.
In these bioassays, lung tumorigenesis is typically induced by carcinogens found in tobacco smoke, such as benzo[a]pyrene (B130552) (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.gov Following carcinogen exposure, the mice are fed diets containing the test compounds. Results have consistently shown that dietary administration of PEITC-NAC significantly reduces lung tumor multiplicity. nih.gov
The combination of PEITC-NAC with myo-inositol (MI) has been found to be particularly effective, showing greater reductions in lung tumor multiplicity than either agent alone. nih.govnih.gov This combination therapy was effective against lung adenocarcinoma and was especially potent against larger tumors. nih.gov The mechanism for this inhibition is attributed, at least in part, to the inhibition of cell proliferation and the induction of apoptosis within the lung tissue. nih.gov
| Study Model | Carcinogen(s) | Treatment | Key Finding |
| A/J Mice | Benzo[a]pyrene (B[a]P) + NNK | PEITC-NAC | Significant reduction in lung tumor multiplicity. nih.gov |
| A/J Mice | B[a]P + NNK | PEITC-NAC + myo-inositol (MI) | Greater reduction in tumor multiplicity than individual agents. nih.govnih.gov |
| A/J Mice | B[a]P + NNK | PEITC-NAC + MI | Significant reduction in adenocarcinoma, particularly larger tumors. nih.gov |
Xenograft Tumor Models
Xenograft tumor models, which involve implanting human cancer cells into immunodeficient mice, are another critical tool for preclinical evaluation. These models allow for the study of a compound's effect on human tumors in an in vivo environment.
Research involving the parent compound, PEITC, has utilized a MIAPaca2 xenograft animal model for pancreatic cancer. amazonaws.com In this study, PEITC was shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis, demonstrating its potential antitumor activity in this cancer type. amazonaws.com
Future Research Trajectories
Identification of Novel Molecular Targets and Mechanistic Pathways
While initial research has identified several molecular targets and pathways for S-(N-Phenethylthiocarbamoyl)-L-cysteine and its related conjugates, the full scope of its interactions within the cell remains to be discovered. Current knowledge indicates that its parent compound, PEITC, and its N-acetylcysteine conjugate (PEITC-NAC) exert effects through multiple mechanisms. Future research should aim to build upon this foundation to identify novel targets.
Known molecular interactions include the inhibition of DNA synthesis and cytochrome P450 enzymes. medchemexpress.comnih.govaacrjournals.org In human leukemia HL-60 cells, this compound was found to inhibit cell growth and DNA synthesis, with a GC50 of 336 nM and an IC50 of 6.47 μM, respectively. medchemexpress.com Studies on the related N-acetylcysteine conjugate have shown activation of key signaling proteins such as JNK, p53, and other Mitogen-Activated Protein Kinases (MAPKs), which leads to apoptosis. lktlabs.com
Further mechanistic insights reveal that these compounds can modulate the levels of apoptosis-related proteins, decreasing anti-apoptotic Bcl-xl and increasing pro-apoptotic Bax, which in turn disrupts the mitochondrial membrane potential and induces cell death. amazonaws.com In glioma cells, PEITC has been shown to alter the PI3K/MAPK signaling pathway, which inhibits the accumulation of hypoxia-inducible factor-1α (HIF-1α) and the secretion of vascular endothelial growth factor (VEGF). amazonaws.com
Future research should focus on unbiased, large-scale screening approaches to identify previously unknown binding partners and molecular targets. Techniques such as affinity purification-mass spectrometry could reveal novel protein interactors. Furthermore, exploring downstream effectors of the known activated pathways (like JNK and p53) will provide a more detailed map of the compound's mechanism of action. Investigating potential "off-target" effects is also crucial to understanding the compound's broader biological profile.
Table 1: Known Molecular Targets and Mechanistic Pathways
| Target/Pathway | Observed Effect | Cell/Model System |
|---|---|---|
| DNA Synthesis | Inhibition (IC50 = 6.47 μM) | HL-60 Leukemia Cells |
| Cytochrome P450 | Inhibition | In vitro assays |
| JNK, p53, MAPKs | Activation | Lung and Prostate Cancer Models |
| Caspase-3 | Activation and PARP cleavage | Jurkat T cells |
| Bcl-xl / Bax Ratio | Decrease | Cellular Models |
Development of Advanced Preclinical Models for Efficacy Evaluation
The evaluation of this compound and its derivatives has primarily been conducted in traditional preclinical models. These include in vitro studies using cancer cell lines such as HL-60 (leukemia), KKU-M214 (cholangiocarcinoma), and various glioma, lung, and prostate cancer cells. medchemexpress.comlktlabs.comamazonaws.com In vivo studies have utilized models like A/J mice for lung tumorigenesis induced by carcinogens and xenograft models for pancreatic cancer. nih.govamazonaws.comnih.govoup.com
While these models have been instrumental, they possess limitations in fully recapitulating the complexity of human disease, particularly the tumor microenvironment and inter-patient heterogeneity. The future of preclinical evaluation lies in the development and adoption of more sophisticated models.
Advanced Preclinical Models for Future Research:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, maintain the genomic and histological characteristics of the original tumor. Utilizing PDX models would allow for efficacy testing across a diverse range of patient-derived tumors, providing more clinically relevant data.
Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors (tumoroids) can mimic the architecture and cellular composition of the original tumor. These models are ideal for higher-throughput screening of the compound's efficacy and for studying its effects on cell-cell interactions within a tumor-like structure.
Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. Such models would be invaluable for studying the interplay between this compound, cancer cells, and human immune cells, offering insights into potential immunomodulatory effects.
Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the complex environment of human organs, including mechanical forces and fluid flow. They offer a platform to study the compound's effect on tumor cell invasion and metastasis in a highly controlled, human-relevant system.
By employing these advanced models, researchers can gain a more accurate prediction of clinical efficacy and better understand the compound's activity in a setting that more closely mirrors human physiology and disease.
Table 2: Comparison of Preclinical Models
| Model Type | Description | Advantages for Future Research |
|---|---|---|
| Current Models | ||
| Cell Lines (in vitro) | Immortalized cancer cells grown in 2D culture. | High-throughput screening, basic mechanism studies. |
| Animal Models (in vivo) | Carcinogen-induced or xenograft tumors in mice. | Systemic effects, basic efficacy. |
| Advanced Models | ||
| Patient-Derived Xenografts (PDX) | Implantation of patient tumor fragments into mice. | Preserves original tumor heterogeneity and architecture. |
| Organoids / Tumoroids | 3D self-organizing cultures from stem cells or patient tissue. | Mimics tissue-specific structure; suitable for screening. |
Exploration of Chemical Modifications for Enhanced Potency and Specificity
The chemical structure of this compound offers multiple opportunities for modification to enhance its therapeutic properties. The parent compound, PEITC, is known to be pungent and potentially irritating, whereas its cysteine and N-acetylcysteine conjugates are considered more stable and less irritating delivery forms. nih.govaacrjournals.org Future research should systematically explore chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Strategies for modification could include:
Modifications of the Phenethyl Group: Altering the aromatic ring with different substituents (e.g., electron-withdrawing or -donating groups) could modulate the compound's lipophilicity and its binding affinity to specific molecular targets. This could enhance potency and reduce off-target effects.
Alterations to the Cysteine Moiety: The cysteine residue is crucial for the compound's metabolism and transport. Modifying the amino or carboxyl group could change its solubility, cell permeability, and stability against enzymatic degradation. explorationpub.com
Development of Prodrugs: Designing novel prodrugs that release the active compound specifically within the tumor microenvironment (e.g., in response to tumor-specific enzymes or hypoxia) could significantly improve the therapeutic index.
Linker Chemistry for Targeted Delivery: The cysteine portion of the molecule provides a handle for conjugation. explorationpub.com It could be linked to tumor-targeting moieties, such as antibodies or peptides, to create drug conjugates that deliver the cytotoxic agent specifically to cancer cells, sparing healthy tissue.
A systematic structure-activity relationship (SAR) study, guided by computational modeling and in vitro screening, would be essential to identify modifications that lead to superior drug candidates. researchgate.net
Integration of Omics Technologies for Comprehensive Biological Profiling
To achieve a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is indispensable. nih.govnih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound within a biological system.
Proposed Omics-Based Research Strategies:
Proteomics: Mass spectrometry-based proteomics can be used to identify global changes in protein expression and post-translational modifications following treatment. This can help uncover novel pathways affected by the compound and identify potential biomarkers of response.
Transcriptomics: RNA-sequencing (RNA-Seq) can provide a complete profile of the changes in gene expression. This would reveal which genes and signaling pathways are upregulated or downregulated, offering mechanistic clues beyond the primary targets. nih.gov
Metabolomics: By analyzing the global profile of metabolites, researchers can understand how the compound alters cellular metabolism. Given its role as a cysteine conjugate, its impact on sulfur metabolism, glutathione (B108866) synthesis, and cellular redox balance is a key area for investigation. frontiersin.org
Multi-Omics Integration: The true power of this approach lies in integrating data from proteomics, transcriptomics, and metabolomics. nih.gov This systems-biology approach can build comprehensive models of the compound's mechanism of action, identifying causal relationships between molecular changes and cellular phenotypes, and potentially predicting patient response.
By applying these omics technologies, future research can move beyond a single-target, single-pathway view to a comprehensive understanding of the compound's cellular impact, accelerating its development as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-(N-Phenethylthiocarbamoyl)-L-cysteine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of L-cysteine derivatives (e.g., N-acetyl-L-cysteine) to phenethyl isothiocyanate under controlled pH (7–9) and temperature (25–40°C). Purification involves recrystallization or column chromatography. Characterization requires multi-modal validation:
- 1H/13C NMR : Peaks at δ ~1.97 (CH3), 3.2–4.7 (CH2 and NCH), and aromatic protons (7.1–8.3 ppm) confirm structural integrity .
- Mass Spectrometry (MS) : Expected molecular ion [M+H]+ at m/z 333–370, depending on substituents .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (C=O) and ~3265 cm⁻¹ (N-H) verify functional groups .
Q. How can researchers distinguish this compound from structurally similar metabolites in biological samples?
- Methodological Answer : Use reverse-phase HPLC with a Zorbax ODS column (15 cm × 0.46 cm) and gradient elution (e.g., acetate buffer/acetonitrile, pH 3.65). Detection at 375 nm enhances specificity. Spiking experiments with synthetic standards and LC-MS/MS (MRM mode) improve identification .
Advanced Research Questions
Q. What experimental designs are critical for evaluating the compound's role in modulating oxidative stress pathways?
- Methodological Answer :
- Time-Dose Studies : Monitor intracellular conjugate accumulation and glutathione (GSH) depletion over 48 hours using fluorometric assays (e.g., monochlorobimane for GSH). PhEF concentrations (0.75–2.50%) should be tested to establish dose-response curves .
- Enzyme Inhibition : Co-treat with γ-glutamyltransferase (γ-GT) or cysteinylglycinase (CG) inhibitors to validate metabolic dependency on enzymatic conversion .
Q. How can contradictory data on the compound's pro-oxidant vs. antioxidant effects be resolved?
- Methodological Answer : Contradictions may arise from cell type variability (e.g., malignant melanoma vs. normal cells) or assay conditions. Standardize protocols:
- ROS Measurement : Use DCFH-DA (dichlorofluorescein diacetate) with H2O2 as a positive control.
- Thiol Redox Status : Compare GSH/GSSG ratios via HPLC-fluorescence .
- Transcriptomic Profiling : Assess Nrf2/Keap1 pathway activation via qPCR (e.g., HMOX1, NQO1 expression) to clarify mechanistic context .
Q. What analytical challenges exist in quantifying low-abundance this compound in complex matrices, and how can sensitivity be improved?
- Methodological Answer : Challenges include matrix interference and low stability. Solutions:
- Derivatization : Use dansyl chloride or FITC to enhance fluorescence detection limits .
- Sample Preparation : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol elution reduces contaminants .
- Advanced MS : Employ high-resolution Orbitrap MS (1–2 ppm mass accuracy) for selective quantification in tissues .
Data Interpretation & Validation
Q. How should researchers address variability in reported IC50 values for this compound across different cancer models?
- Methodological Answer : Variability may reflect differences in cellular uptake (e.g., transporter expression) or metabolic capacity. Normalize data to:
- Intracellular Concentration : Quantify via LC-MS and adjust dosing accordingly.
- Baseline GSH Levels : Pre-measure GSH to account for endogenous antioxidant buffering .
- Synergistic Screens : Test with BSO (buthionine sulfoximine) to potentiate effects in resistant models .
Q. What strategies validate the specificity of this compound in target engagement studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
